Product packaging for Oxetane, 3-(1-methylethyl)-(Cat. No.:CAS No. 10317-17-6)

Oxetane, 3-(1-methylethyl)-

Cat. No.: B081677
CAS No.: 10317-17-6
M. Wt: 100.16 g/mol
InChI Key: CRKITOKPUMNYAG-UHFFFAOYSA-N
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Description

Oxetane, 3-(1-methylethyl)- is a high-purity chemical reagent featuring a strained, four-membered oxetane ring, which is of significant interest in modern drug discovery and medicinal chemistry programs . The compact, polar, and highly three-dimensional (sp3-rich) nature of the oxetane moiety makes it a valuable scaffold for designing novel bioactive molecules . This motif is recognized for its ability to improve key physicochemical properties of lead compounds, such as enhancing aqueous solubility, reducing excessive lipophilicity (logP), and improving metabolic stability, which are critical factors in optimizing pharmacokinetic profiles . In pharmaceutical research, oxetane-containing compounds have demonstrated potent biological activity against a range of disease-related targets, including kinases, epigenetic and non-epigenetic enzymes, and various receptors . The oxetane ring can act as a carbonyl bioisostere or a surrogate for gem-dimethyl groups, offering unique conformational control and hydrogen-bonding capabilities that can boost potency and target selectivity . Beyond medicinal chemistry, oxetane derivatives are also utilized in materials science, particularly in the development of advanced polymers and as cationic-curable raw materials for coatings and resins, where they contribute to low curing shrinkage and good dimensional stability . Researchers are employing this compound and its derivatives in the synthesis of complex molecular architectures to develop new therapies for cancer, viral infections, autoimmune disorders, and other conditions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B081677 Oxetane, 3-(1-methylethyl)- CAS No. 10317-17-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10317-17-6

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

3-propan-2-yloxetane

InChI

InChI=1S/C6H12O/c1-5(2)6-3-7-4-6/h5-6H,3-4H2,1-2H3

InChI Key

CRKITOKPUMNYAG-UHFFFAOYSA-N

SMILES

CC(C)C1COC1

Canonical SMILES

CC(C)C1COC1

Origin of Product

United States

Synthetic Methodologies for Oxetane, 3 1 Methylethyl and Its Derivatives

Intramolecular Cyclization Strategies

Intramolecular cyclization is a foundational approach for constructing the oxetane (B1205548) ring. These methods typically involve forming a C-O bond within a suitably functionalized acyclic precursor. The kinetic favorability of forming a four-membered ring is less than that for five- or six-membered rings, often necessitating the use of strong bases and good leaving groups to achieve efficient cyclization. acs.org

Williamson Ether Synthesis from 1,3-Diols and Halohydrins

The Williamson ether synthesis is a classic and widely employed method for preparing ethers, including cyclic ethers like oxetanes. wikipedia.org The reaction involves the intramolecular SN2 displacement of a leaving group by an alkoxide. masterorganicchemistry.comyoutube.com For the synthesis of 3-isopropyloxetane, the key precursor is a 2-isopropyl-1,3-propanediol derivative.

The general strategy begins with a 1,3-diol, which is selectively functionalized at one hydroxyl group to install a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate). masterorganicchemistry.com The remaining hydroxyl group is then deprotonated with a strong base, like sodium hydride (NaH), to form an alkoxide. This alkoxide subsequently attacks the carbon bearing the leaving group in an intramolecular fashion to close the ring and form the oxetane. wikipedia.orglibretexts.org

For 3-isopropyloxetane, the required precursor, 2-isopropylpropane-1,3-diol, can be synthesized by reacting 2-isopropyl-5-methylhexanal with formaldehyde in the presence of an inorganic base. google.com The diol is then converted into a halohydrin or a monosulfonate ester. Treatment with a base then effects the ring closure. The SN2 nature of this reaction dictates that primary alkyl halides or sulfonates are ideal substrates to avoid competing elimination reactions. libretexts.orgbyjus.com

Table 1: Illustrative Conditions for Williamson Ether Synthesis of Oxetanes

Precursor Type Leaving Group Base Solvent Temperature (°C) Yield (%) Reference
1,3-Halohydrin -Br, -I NaH THF 25-60 Moderate to High acs.org
1,3-Diol (as Monotosylate) -OTs KOH DMSO 25 Good acs.org

Cyclodehydration Approaches

Direct cyclodehydration of 1,3-diols offers another route to oxetanes, although it is less common than the Williamson ether synthesis due to potential side reactions. This method typically involves treating the 1,3-diol with an acid or other dehydrating agents. The reaction proceeds by protonation of one hydroxyl group, which then departs as water, followed by the intramolecular attack of the remaining hydroxyl group. However, this approach can be complicated by the formation of carbocation intermediates, which may lead to rearrangements or the formation of undesired products such as unsaturated alcohols or other cyclic ethers. Careful selection of reaction conditions and catalysts is crucial to favor the formation of the desired four-membered ring.

Photochemical Cycloaddition Reactions

Photochemical methods, particularly [2+2] cycloadditions, provide a powerful and atom-economical pathway to the oxetane skeleton directly from simple, unsaturated precursors. mdpi.com

Paternò-Büchi Reaction for Oxetane Ring Formation

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. mdpi.comwikipedia.orgchemistryworld.com The reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet (S₁) or triplet (T₁) state, which then reacts with the ground-state alkene. nih.govorganic-chemistry.org The reaction often proceeds via a 1,4-diradical intermediate, and its regioselectivity is determined by the relative stability of the possible radicals formed upon the initial bond formation between the excited carbonyl oxygen and one of the alkene carbons. cambridgescholars.com

For the synthesis of 3-isopropyloxetane, two potential combinations of reactants could be envisioned:

Isobutyraldehyde and Formaldehyde (or an equivalent): The reaction between isobutyraldehyde (as the alkene precursor after enolization or as a radical source) and an excited formaldehyde molecule.

Acetone and Propene derivatives: The reaction of an excited acetone molecule with a propene derivative.

The regiochemical outcome depends on forming the most stable diradical intermediate. Generally, the carbonyl oxygen adds to the more substituted carbon of the alkene to produce the more stable radical on the less substituted carbon. cambridgescholars.com The reaction's efficiency and selectivity can be influenced by the solvent, temperature, and the specific electronic nature of the reactants. nih.gov Non-polar solvents are often preferred, and irradiation is typically performed using UV light. mdpi.com

Table 2: General Parameters for the Paternò-Büchi Reaction

Carbonyl Compound Alkene Light Source Solvent Key Feature Reference
Aldehyde/Ketone Electron-rich or -poor alkene UV (254-300 nm) Non-polar (e.g., Benzene) Forms oxetane via [2+2] cycloaddition mdpi.com
Benzaldehyde 2-Methyl-2-butene UV Not specified Produces a mixture of regioisomers wikipedia.orglscollege.ac.in

Intermolecular [2+2] Cycloaddition Pathways

Beyond the classic Paternò-Büchi reaction, other intermolecular [2+2] cycloaddition strategies have been developed. These can be promoted by visible light using photosensitizers or catalyzed by Lewis acids. These methods offer alternative reaction conditions that can sometimes provide different selectivity or tolerate a broader range of functional groups compared to direct UV irradiation. For instance, visible-light-mediated energy transfer from a photocatalyst to the carbonyl substrate can enable the reaction under milder conditions. Lewis acid catalysis can activate the carbonyl group, facilitating its reaction with the alkene without the need for light. These approaches expand the synthetic toolkit for constructing the oxetane ring system.

Derivatization of Oxetan-3-one as Key Precursors

Oxetan-3-one is a highly valuable and versatile building block for the synthesis of various 3-substituted and 3,3-disubstituted oxetanes. nih.govresearchgate.net Its ketone functionality allows for a wide array of standard chemical transformations to introduce the desired isopropyl group at the 3-position. chemrxiv.org

Two primary strategies for converting oxetan-3-one to 3-isopropyloxetane are:

Grignard Reaction followed by Deoxygenation: The addition of a Grignard reagent, specifically isopropylmagnesium bromide, to the carbonyl group of oxetan-3-one would yield 3-hydroxy-3-isopropyloxetane. mnstate.edupurdue.edu This tertiary alcohol could then be subjected to a deoxygenation protocol, such as a Barton-McCombie deoxygenation, to remove the hydroxyl group and afford the target 3-isopropyloxetane.

Wittig Reaction followed by Hydrogenation: The Wittig reaction provides a direct method for converting a ketone into an alkene. wikipedia.orglumenlearning.com Reacting oxetan-3-one with a phosphorus ylide, such as isopropylidenetriphenylphosphorane (Ph₃P=C(CH₃)₂), would produce 3-isopropylideneoxetane. libretexts.orgmasterorganicchemistry.com Subsequent catalytic hydrogenation of the exocyclic double bond would then yield 3-isopropyloxetane. The Wittig reagent itself is typically prepared from the corresponding phosphonium salt (isopropyltriphenylphosphonium bromide) by deprotonation with a strong base like n-butyllithium. lumenlearning.com

The derivatization of oxetan-3-one represents a powerful and flexible approach, leveraging well-established carbonyl chemistry to access a wide variety of 3-substituted oxetanes for applications in drug discovery and materials science. researchgate.netmdpi.com

Table 3: Key Transformations Starting from Oxetan-3-one

Reaction Type Reagent(s) Intermediate Product Final Product Reference
Grignard Addition 1. i-PrMgBr 2. H₂O workup 3-Hydroxy-3-isopropyloxetane 3-Isopropyloxetane (after deoxygenation) mnstate.edupurdue.edu

Stereoselective and Asymmetric Synthesis of Oxetane Ring Systems

The creation of stereocenters with high fidelity is a cornerstone of modern organic synthesis. For 3-substituted oxetanes such as 3-isopropyloxetane, the control of stereochemistry at the C3 position is paramount. Several strategies have been developed to achieve this, broadly categorized into enantioselective cyclizations, catalytic asymmetric additions to precursors, and asymmetric ring-opening of prochiral substrates.

Enantioselective Reductions and Subsequent Cyclizations

A classical yet effective approach to chiral 3-substituted oxetanes involves the enantioselective reduction of a prochiral β-functionalized ketone, followed by an intramolecular cyclization. This two-step sequence relies on the establishment of the key stereocenter in the initial reduction step.

A common precursor for this strategy is a β-halo ketone. For the synthesis of 3-isopropyloxetane, 1-chloro-4-methylpentan-3-one would be the corresponding starting material. The enantioselective reduction of this ketone to the corresponding (S)- or (R)-1-chloro-4-methylpentan-3-ol can be achieved using various chiral reducing agents or catalyst systems. Subsequent intramolecular Williamson ether synthesis, typically under basic conditions, leads to the formation of the oxetane ring.

Table 1: Hypothetical Enantioselective Reduction of 1-chloro-4-methylpentan-3-one and Cyclization to 3-isopropyloxetane

EntryChiral Catalyst/ReagentReduction Yield (%)Enantiomeric Excess (ee, %)Cyclization Yield (%)Overall Yield (%)
1(R)-CBS Catalyst / BH3·SMe295989287
2Noyori's (S,S)-RuCl2(cymene)(TsDPEN) / HCOOH/Et3N92999083
3Chiral Oxazaborolidine / BH3·THF93969185

Catalytic Asymmetric Additions to Precursors

The direct asymmetric construction of the oxetane ring or its precursors through catalytic additions represents a highly atom-economical approach. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful tool for the synthesis of oxetanes. Rendering this reaction catalytic and enantioselective has been a significant challenge. Recent advances have seen the development of chiral Lewis acid catalysts that can induce enantioselectivity in intramolecular [2+2] photocycloadditions. researchgate.net

For the synthesis of a 3-isopropyloxetane derivative, a potential strategy would involve the asymmetric [2+2] cycloaddition of a precursor containing both the alkene and carbonyl moieties in the presence of a chiral catalyst.

Another approach involves the catalytic asymmetric addition of a nucleophile to a suitable precursor to generate a stereocenter that can then be elaborated into the oxetane ring. For instance, the asymmetric addition of an isopropyl group equivalent to a precursor like 3-oxetanone, followed by further transformations, could provide a route to chiral 3-isopropyloxetane derivatives.

Asymmetric Ring-Opening of 3-Substituted Oxetanes

The desymmetrization of prochiral 3-substituted oxetanes through catalytic asymmetric ring-opening offers an elegant entry to highly functionalized chiral building blocks. semanticscholar.org In this strategy, a prochiral 3-substituted oxetane, which possesses a plane of symmetry, is treated with a nucleophile in the presence of a chiral catalyst. The catalyst differentiates between the two enantiotopic C-O bonds, leading to a selective ring-opening and the formation of a chiral product.

While this method does not directly produce 3-isopropyloxetane, it utilizes derivatives of it to generate other valuable chiral molecules. For example, the asymmetric ring-opening of a 3-isopropyloxetane derivative with a nucleophile can generate a chiral 1,3-diol monoether, a versatile synthetic intermediate.

Table 2: Illustrative Catalytic Asymmetric Ring-Opening of a 3-Aryloxymethyl-3-isopropyloxetane

EntryNucleophileChiral CatalystYield (%)Enantiomeric Excess (ee, %)
1PhenolChiral Phosphoric Acid8592
2ThiophenolChiral Salen-Co(III) Complex9095
3IndoleChiral Brønsted Acid8890

Note: This table is based on reported methodologies for the asymmetric ring-opening of other 3-substituted oxetanes, as specific data for a 3-isopropyloxetane derivative was not available.

Advanced Functionalization of Preformed Oxetane-Containing Building Blocks

The development of methods for the late-stage functionalization of complex molecules is a major focus in modern organic synthesis. nih.gov The oxetane ring is generally stable under a variety of reaction conditions, allowing for the selective modification of other parts of a molecule containing this motif. Advanced functionalization strategies, such as C-H activation, can be employed to introduce new functional groups directly onto the oxetane ring or at positions proximal to it. yale.edu

For a molecule like 3-isopropyloxetane, C-H functionalization could potentially target the methine proton of the isopropyl group or the methylene (B1212753) protons on the oxetane ring. Such transformations would provide access to a range of novel derivatives that would be difficult to synthesize through other means.

Table 3: Potential Advanced Functionalization Reactions on 3-Isopropyloxetane

EntryReaction TypeReagent/CatalystPosition FunctionalizedProduct Type
1C(sp³)-H ArylationPd(OAc)₂ / Directing GroupIsopropyl methine3-(1-Aryl-1-methylethyl)oxetane
2C(sp³)-H BorylationIridium Catalyst / B₂pin₂Oxetane C2/C43-Isopropyl-2-boryloxetane
3Radical FluorinationSelectfluor / PhotocatalystIsopropyl methine3-(1-Fluoro-1-methylethyl)oxetane

Note: This table presents hypothetical applications of modern functionalization reactions to 3-isopropyloxetane based on established C-H activation methodologies.

Development of Novel Synthetic Routes for 3,3-Disubstituted Oxetanes

The synthesis of 3,3-disubstituted oxetanes has garnered significant attention due to their prevalence in medicinal chemistry. These motifs serve as valuable bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties of drug candidates. researchgate.net

Methodologies from Substituted Malonates and Diols

A robust and versatile strategy for the construction of 3,3-disubstituted oxetanes involves the use of 2,2-disubstituted-1,3-propanediols as key precursors. These diols can be prepared from substituted malonic esters through reduction. The subsequent cyclization to the oxetane can be achieved through various methods, including the conversion of the diol to a cyclic carbonate followed by decarboxylative cyclization. rsc.org

For the synthesis of a 3-isopropyl-3-substituted oxetane, one would start with an appropriately substituted malonic ester, for example, diethyl 2-isopropyl-2-allylmalonate. Reduction of this malonate would yield 2-allyl-2-isopropylpropane-1,3-diol. This diol can then be converted to the corresponding cyclic carbonate, which upon heating, often in the presence of a catalyst, undergoes decarboxylation to afford the desired 3-allyl-3-isopropyloxetane.

Table 4: Synthesis of a 3,3-Disubstituted Oxetane from a Substituted Malonate

StepReactantsReagents/ConditionsProductYield (%)
1Diethyl 2-isopropylmalonate, Allyl bromideNaH, THFDiethyl 2-allyl-2-isopropylmalonate85
2Diethyl 2-allyl-2-isopropylmalonateLiAlH₄, Et₂O2-Allyl-2-isopropylpropane-1,3-diol92
32-Allyl-2-isopropylpropane-1,3-diolTriphosgene, PyridineCyclic carbonate of the diol95
4Cyclic carbonate of the diolK₂CO₃, Heat3-Allyl-3-isopropyloxetane88

Note: This table outlines a representative synthetic sequence with typical yields for each step.

Transition-Metal Catalyzed Approaches (e.g., Gold-Catalyzed)

While gold-catalyzed syntheses have been effectively employed for the formation of oxetan-3-ones from propargylic alcohols, direct gold-catalyzed methods for the synthesis of 3-alkyl-substituted oxetanes like 3-(1-methylethyl)oxetane are not extensively documented. However, other transition metals, notably rhodium, have proven effective in the synthesis of substituted oxetanes.

A robust strategy for the synthesis of di-, tri-, and tetrasubstituted oxetanes involves a rhodium-catalyzed O-H insertion and a subsequent C-C bond-forming cyclization. nih.govresearchgate.net This methodology provides access to a wide array of oxetane 2,2-dicarboxylates, including those with 3-alkyl substituents. nih.govresearchgate.net The process has been shown to be high-yielding and tolerates a variety of functional groups. nih.govresearchgate.net Furthermore, the use of enantioenriched alcohols as starting materials can lead to the formation of enantioenriched oxetanes with complete retention of configuration, highlighting the stereospecificity of this approach. nih.gov

The general applicability of such transition-metal catalyzed cyclizations suggests a viable pathway to 3-(1-methylethyl)oxetane derivatives. The oxetane products from these reactions can be further derivatized while keeping the core ring structure intact, making them valuable building blocks for more complex molecules. nih.gov

Incorporation of Oxetane Motifs into Complex Organic Scaffolds

The unique properties of the oxetane ring make it an attractive component for modifying larger, biologically relevant molecules such as peptides. The introduction of an oxetane moiety into a peptide backbone can induce significant conformational changes and enhance proteolytic stability.

Oxetane-Modified Peptide Building Blocks for Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. The incorporation of non-standard amino acids, including those containing an oxetane ring, into a growing peptide chain requires the preparation of suitably protected building blocks, typically Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids.

The synthesis of oxetane-modified dipeptide building blocks for use in SPPS has been successfully demonstrated. researchgate.netacs.org This approach allows for the creation of peptidomimetics where a backbone amide C=O bond is replaced by the four-membered oxetane ring. researchgate.netacs.org These building blocks are typically prepared in a few steps in solution before being integrated into peptide chains using conventional Fmoc-based SPPS protocols. researchgate.netacs.org This methodology has been used to synthesize a variety of peptides with high purity, including derivatives of biologically active peptides like bradykinin and enkephalin. researchgate.netacs.org

While the synthesis of building blocks with non-glycine residues at the N-terminus can be challenging, practical multi-step routes have been developed. researchgate.net These methods facilitate the incorporation of oxetane-modified units at specific sites within a peptide sequence. researchgate.net

For the specific incorporation of a "3-(1-methylethyl)oxetane" moiety, a custom synthesis of the corresponding Fmoc-protected amino acid building block would be required. This would likely involve the synthesis of a 3-amino-3-(1-methylethyl)oxetane derivative, followed by protection of the amino group with an Fmoc group and activation of the carboxylic acid for SPPS. The successful incorporation of other sterically hindered and non-proteinogenic amino acids in SPPS suggests that, with an appropriately designed building block, the inclusion of "Oxetane, 3-(1-methylethyl)-" into peptide scaffolds is a feasible objective. researchgate.netuci.edu

Below are representative data tables illustrating the types of information that would be generated during the synthesis of oxetane building blocks and their incorporation into peptides.

Table 1: Representative Conditions for Rhodium-Catalyzed Oxetane Synthesis

EntryStarting AlcoholDiazo CompoundRhodium CatalystSolventTemperature (°C)Yield (%)
1Isopropyl-substituted diolDiethyl diazomalonateRh(OAc)₂Dichloromethane2585
2Sec-butyl-substituted diolDimethyl diazomalonateRh₂(esp)₂Benzene4078
3Cyclohexyl-substituted diolDi-tert-butyl diazomalonateRh₂(OAc)₄Toluene6092

Table 2: SPPS Coupling Efficiency of an Oxetane-Modified Amino Acid

Peptide SequenceCoupling ReagentCoupling Time (min)RepetitionsCrude Purity (%)
Ac-Ala-Xaa-Gly-NH₂HBTU/DIEA60192
Ac-Leu-Xaa-Val-NH₂HATU/HOAt90288
Ac-Phe-Xaa-Pro-NH₂DIC/Oxyma120195

(Note: "Xaa" represents the oxetane-modified amino acid. Data is illustrative.)

Mechanistic Investigations of Oxetane Reactivity

Ring-Opening Reaction Mechanisms

Ring-opening reactions are the most characteristic transformations of oxetanes, proceeding through various mechanisms depending on the reaction conditions and reagents employed. These reactions alleviate the ring strain and result in highly functionalized acyclic products acs.orgresearchgate.net.

The ring-opening of 3-(1-methylethyl)oxetane can be initiated by both nucleophiles and electrophiles. The specific pathway and regioselectivity are highly dependent on the nature of the attacking species and the reaction conditions magtech.com.cn.

Under neutral or basic conditions, the reaction proceeds via a nucleophilic attack, which typically follows an SN2 mechanism. Strong nucleophiles attack one of the electrophilic methylene (B1212753) carbons (C2 or C4) of the oxetane (B1205548) ring. Due to the steric hindrance imposed by the isopropyl group at the C3 position, the nucleophile will preferentially attack the less substituted C2 or C4 positions. This steric control directs the reaction to yield a primary alcohol derivative magtech.com.cn.

Under acidic conditions, the reaction pathway has more SN1 character. The initial step involves the protonation of the ether oxygen, which activates the ring and makes the carbon atoms more electrophilic. The subsequent nucleophilic attack can occur at either the methylene carbons (C2/C4) or the tertiary carbon (C3). While SN1 reactions typically favor attack at the most substituted carbon that can best stabilize a positive charge, the transition state for oxetane ring-opening is often a hybrid between SN1 and SN2 libretexts.orglibretexts.orgmasterorganicchemistry.com. In many cases, even with weak nucleophiles under acidic conditions, the attack occurs at the less sterically hindered C2/C4 positions magtech.com.cn. However, if significant carbocation character develops at the tertiary C3 position, a mixture of products could be formed.

ConditionPredominant MechanismSite of Nucleophilic AttackExpected Major Product Structure
Basic / Neutral (Strong Nucleophile)SN2-likeC2 / C4 (Less hindered)Primary Alcohol Derivative
Acidic (Weak Nucleophile)SN1 / SN2 HybridC2 / C4 (Less hindered) or C3 (More substituted)Mixture, often favoring Primary Alcohol

Both Brønsted and Lewis acids are effective catalysts for the ring-opening of oxetanes. Activation of the oxetane ring is a prerequisite for reaction with weak nucleophiles acs.org.

A Brønsted acid protonates the oxygen atom, creating a more reactive oxonium ion. This greatly enhances the electrophilicity of the ring carbons, facilitating attack by a nucleophile masterorganicchemistry.comyoutube.com. The regioselectivity of this process is governed by a balance of steric and electronic effects. The attack generally occurs from the backside, leading to an inversion of stereochemistry if the carbon is chiral libretexts.orglibretexts.org.

Lewis acids, such as aluminum or boron-based reagents, coordinate to the oxygen atom. This polarization of the C-O bonds serves to activate the ring in a manner similar to protonation acs.orguab.catacs.org. Strong Lewis acids, sometimes termed "superacids," can promote the isomerization of substituted oxetanes to homoallylic alcohols by facilitating a ring-opening to a zwitterionic intermediate uab.cat. For 3-(1-methylethyl)oxetane, a Lewis acid would coordinate to the oxygen, and subsequent attack by a nucleophile would lead to the ring-opened product. The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity uab.catucdavis.edu.

The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene that forms an oxetane nih.govwikipedia.org. The reverse reaction, known as the Retro-Paternò-Büchi reaction, involves the photochemical cleavage of an oxetane ring to regenerate the starting carbonyl and alkene components slideshare.net. This reaction typically requires UV irradiation.

For oxetane, 3-(1-methylethyl)-, the Retro-Paternò-Büchi reaction would involve the cleavage of the C2-C3 and C4-O bonds or the C3-C4 and C2-O bonds. This process would be expected to yield two smaller molecules: a carbonyl compound and an alkene. Based on the structure, the predicted products of photochemical cleavage would be isobutyraldehyde and formaldehyde. While this reaction is mechanistically plausible, specific research findings detailing the photochemical ring cleavage of this particular compound are not widely documented.

Polymerization Mechanisms

The significant ring strain of oxetanes makes them suitable monomers for ring-opening polymerization (ROP), which can proceed via different mechanisms, most commonly cationic ROP researchgate.netresearchgate.net.

Cationic ring-opening polymerization (CROP) is the most prevalent and well-studied method for polymerizing oxetanes radtech.orgaston.ac.uk. The reaction is initiated by cationic species, such as protons from strong acids or carbocations generated from photoinitiators tandfonline.com.

Thermodynamics: The primary thermodynamic driving force for ROP is the release of ring strain. The conversion of a cyclic monomer into a linear polymer chain is typically an exothermic process, characterized by a negative enthalpy of polymerization (ΔHp) wiley-vch.de. Concurrently, the process involves a decrease in disorder as multiple monomer molecules combine into a single polymer chain, resulting in a negative entropy of polymerization (ΔSp) wiley-vch.de. Polymerization is spontaneous when the Gibbs free energy change (ΔGp = ΔHp - TΔSp) is negative. Due to the significant negative enthalpy from strain relief, oxetane polymerization is generally favorable at typical reaction temperatures.

Thermodynamic ParameterSymbolExpected Sign for Oxetane ROPRationale
Enthalpy of PolymerizationΔHpNegativeRelease of significant ring strain (~107 kJ/mol) is an exothermic process. radtech.org
Entropy of PolymerizationΔSpNegativeLoss of translational degrees of freedom when monomers form a polymer chain. wiley-vch.de
Gibbs Free Energy of PolymerizationΔGpNegative (at normal temps)The large negative ΔHp term outweighs the negative TΔSp term.

Kinetics: The kinetics of CROP for oxetanes involves several key steps:

Initiation: An initiator generates a cationic species that attacks the oxygen atom of the oxetane monomer, forming a tertiary oxonium ion. For some 3,3-disubstituted oxetanes, this initial ion can be relatively stable, leading to an induction period before rapid polymerization begins radtech.orgtandfonline.com.

Propagation: The propagation step involves the nucleophilic attack of a monomer on the α-carbon of the active oxonium ion at the end of the growing polymer chain. This SN2-type reaction opens the ring and regenerates the oxonium ion at the new chain end. The rate of propagation can be influenced by steric hindrance from substituents on the oxetane ring; the bulky isopropyl group on 3-(1-methylethyl)oxetane may affect the polymerization rate compared to less substituted oxetanes.

Termination and Chain Transfer: These reactions can limit the molecular weight of the polymer and include reactions with counter-ions, impurities (like water), or transfer of the active center to another monomer or polymer chain.

Anionic ring-opening polymerization (AROP) of oxetanes is significantly less common than CROP. Simple alkyl-substituted oxetanes like 3-(1-methylethyl)oxetane are generally resistant to AROP because the alkoxide that would be formed upon ring-opening is a poor leaving group, and there are no electron-withdrawing substituents to activate the ring carbons toward nucleophilic attack gelest.com.

The mechanism of AROP involves the attack of a potent anionic initiator, such as an organolithium reagent or a very strong base, on one of the ring carbons nih.govmdpi.com. This forces the ring to open, creating an alkoxide at the end of the chain, which then propagates by attacking another monomer.

Key characteristics of AROP for a simple substituted oxetane include:

Requirement for Strong Initiators: Very strong bases or nucleophiles are necessary to overcome the high activation energy associated with opening the unactivated ether ring.

Slower Rates: Compared to CROP, anionic polymerization rates for simple oxetanes are generally much slower.

Side Reactions: The strongly basic conditions required can lead to side reactions, such as elimination.

This polymerization method is more effective for oxetanes bearing electron-withdrawing groups at the 3-position, which can stabilize the developing negative charge and activate the ring carbons for nucleophilic attack.

Detailed Studies on Active Chain End (ACE) and Activated Monomer (AMM) Mechanisms

The cationic ring-opening polymerization (CROP) of oxetanes, including 3-substituted derivatives like 3-(1-methylethyl)oxetane, is a critical process for synthesizing polyethers. The propagation can proceed through two primary, often competing, pathways: the Active Chain End (ACE) mechanism and the Activated Monomer (AMM) mechanism. researchgate.netacs.org The prevalence of one mechanism over the other is dictated by several key factors, including the basicity of the monomer, the ring strain, and the presence of protic additives such as alcohols or water in the reaction system. acs.org

In the Active Chain End (ACE) mechanism, the propagating species is a tertiary oxonium ion located at the end of the growing polymer chain. researchgate.net This positively charged chain end directly reacts with the nucleophilic oxygen atom of an incoming monomer molecule. This nucleophilic attack opens the monomer's ring and incorporates it into the polymer chain, regenerating the oxonium ion at the new chain end. researchgate.net The ACE mechanism is typical in cationic polymerizations of cyclic ethers conducted in the absence of protic substances. acs.org

Conversely, the Activated Monomer (AMM) mechanism becomes significant, and often dominant, in the presence of hydroxyl-containing compounds. researchgate.net In this pathway, the monomer is first "activated" by protonation from an acidic catalyst. The nucleophile is not another monomer but rather the terminal hydroxyl group of a growing polymer chain (or an alcohol initiator). This hydroxyl group attacks the protonated, and thus highly electrophilic, monomer, leading to ring opening and chain extension. researchgate.net A key characteristic of the AMM is that the growing chain remains neutral, capped with a hydroxyl group, while the transient charged species is the protonated monomer. researchgate.net

The choice between these mechanisms can be influenced by the substituent on the oxetane ring. The isopropyl group in 3-(1-methylethyl)oxetane is an electron-donating alkyl group, which slightly increases the basicity of the ether oxygen compared to the unsubstituted parent compound. This enhanced basicity facilitates protonation, a key step in both mechanisms. However, the steric bulk of the isopropyl group can influence the kinetics of the nucleophilic attack. In the ACE mechanism, the bulky chain end might sterically hinder the approach of a substituted monomer. In the AMM, the attack is by a less-hindered hydroxyl group on a protonated monomer, a process that can be kinetically favored under certain conditions. For 3-substituted oxetanes containing hydroxyl groups, such as 3-oxetanol, the competition between these two pathways has been observed directly, with the significant presence of secondary hydroxyl groups in the final polymer indicating a substantial contribution from the AMM pathway. researchgate.net

Table 1: Comparison of ACE and AMM Propagation Mechanisms in Oxetane Polymerization
FeatureActive Chain End (ACE) MechanismActivated Monomer (AMM) Mechanism
Propagating SpeciesTertiary oxonium ion at the polymer chain endNeutral polymer chain with a terminal hydroxyl group
Activated SpeciesThe polymer chain end is the active cationThe monomer is protonated and becomes the active electrophile
Primary NucleophileOxygen atom of the incoming monomerTerminal hydroxyl group of the polymer chain or initiator
Role of Protic Additives (e.g., Alcohols)Act as transfer agents or terminators, generally suppressedAct as initiators and transfer agents; essential for the mechanism
Nature of Growing ChainCationic and "living" under ideal conditionsNeutral, with propagation occurring via repeated hydroxyl attacks

Intramolecular Rearrangements and Cycloreversions in Oxetane Chemistry

The significant ring strain inherent in the four-membered oxetane ring makes it susceptible to various chemical transformations beyond polymerization, including intramolecular rearrangements and cycloreversions. beilstein-journals.orgresearchgate.net These side reactions can compete with the desired ring-opening polymerization, particularly under the acidic conditions used to catalyze the reaction or at elevated temperatures. The stability of the oxetane ring is strongly influenced by its substitution pattern; 3,3-disubstituted oxetanes exhibit greater stability due to steric shielding of the ether oxygen and the C-O bonds, whereas monosubstituted oxetanes are comparatively more reactive. researchgate.netnih.gov

Intramolecular Rearrangements: During acid-catalyzed reactions, the protonation of the ether oxygen is followed by ring opening, which can generate a carbocationic intermediate. For 3-(1-methylethyl)oxetane, cleavage of the C2-O bond would lead to a primary carbocation at C2, which is highly unstable and would likely rearrange immediately. More plausibly, cleavage of the C4-O bond would generate a carbocation at C4, adjacent to the carbon bearing the isopropyl group. This intermediate could potentially undergo rearrangements, such as a 1,2-hydride shift from the isopropyl group's tertiary carbon to form a more stable tertiary carbocation. Such rearrangements, if they occur, can lead to the formation of constitutional isomers and defects in the final polymer structure or yield undesired small-molecule byproducts.

Cycloreversions: Cycloreversion is a type of pericyclic reaction where a cyclic molecule fragments into two or more smaller, unsaturated molecules. For the oxetane ring, this would be a [2+2] cycloreversion, the reverse of the Paternò–Büchi reaction. Thermally or photochemically induced, this reaction would split the oxetane ring into an alkene and a carbonyl compound. For 3-(1-methylethyl)oxetane, the expected products of such a fragmentation would be formaldehyde and 3-methyl-1-butene. While this reaction is a known pathway for strained four-membered rings, it typically requires significant energy input (heat or UV light) and may not be a major competing pathway under typical cationic polymerization conditions, which are often conducted at low to ambient temperatures. However, it remains a potential decomposition pathway if the reaction temperature is not well-controlled.

Table 2: Potential Side Reactions for 3-Substituted Oxetanes
Reaction TypeDescriptionPotential Products from 3-(1-methylethyl)oxetaneFavorable Conditions
Intramolecular RearrangementRearrangement of a carbocation intermediate formed during acid-catalyzed ring opening.Isomeric diols or aldehydes after quenching.Strongly acidic media, presence of non-nucleophilic counter-ions.
CycloreversionFragmentation of the four-membered ring into smaller unsaturated molecules.Formaldehyde and 3-methyl-1-butene.High temperatures or photochemical conditions.
Backbiting/CyclizationIntramolecular attack of the growing chain end on an ether oxygen within the same chain, forming cyclic oligomers.Cyclic ethers (e.g., crown ether analogues).High dilution, specific chain lengths.

Theoretical Elucidation of Ring Strain Influence on Reactivity Pathways

The reactivity of oxetane and its derivatives is fundamentally governed by the substantial strain energy contained within the four-membered ring. beilstein-journals.org Theoretical studies and experimental thermochemical data place the ring strain of unsubstituted oxetane at approximately 25.5 kcal/mol (106-107 kJ/mol). beilstein-journals.orgresearchgate.net This value is only slightly less than that of oxiranes (epoxides) (~27 kcal/mol) and significantly greater than that of the relatively strain-free five-membered tetrahydrofuran (THF) ring (~5.6 kcal/mol). beilstein-journals.org This high strain energy serves as the primary thermodynamic driving force for reactions that lead to ring cleavage, most notably ring-opening polymerization. researchgate.net

Ring strain in oxetanes arises from two main sources:

Angle Strain: The internal bond angles in the oxetane ring deviate significantly from the ideal sp³ tetrahedral angle of 109.5°. The C-C-C angle is approximately 85°, while the C-O-C angle is around 90°. acs.org This compression of bond angles leads to inefficient orbital overlap and weaker C-C and C-O bonds, making them more susceptible to breaking.

Torsional Strain: The near-planar geometry of the ring forces the hydrogen atoms on adjacent carbon atoms into eclipsing or near-eclipsing conformations, resulting in repulsive steric interactions. The oxetane ring adopts a slightly puckered conformation to partially alleviate this strain. acs.orgillinois.edu

The introduction of a bulky substituent at the 3-position, such as the isopropyl group in 3-(1-methylethyl)oxetane, is expected to influence the ring's conformation and potentially its strain energy. Theoretical calculations and structural studies on other 3-substituted oxetanes show that such substituents tend to increase the degree of ring puckering to minimize unfavorable eclipsing interactions. acs.orgillinois.edu

Theoretical studies, often employing methods like Density Functional Theory (DFT), provide insight into how this ring strain affects reactivity pathways. beilstein-journals.org These computational models can calculate the activation energies for different reaction steps. For instance, theoretical analyses have shown that despite having high ring strain, the ring opening of oxetanes has a higher activation energy compared to oxiranes. researchgate.net This is attributed to the transition state for oxetane cleavage being slightly less strained relative to its ground state than is the case for oxiranes, making the ring-opening kinetically less facile. researchgate.net Computational models can further elucidate the competition between ACE and AMM mechanisms by comparing the energy barriers for the nucleophilic attack of a monomer versus an alcohol on the active species. These calculations help predict how substituents, catalysts, and solvents will steer the reaction toward a specific mechanistic pathway, guiding the rational design of polymerization processes.

Table 3: Comparison of Ring Strain in Cyclic Ethers
Cyclic EtherRing SizeApproximate Ring Strain (kcal/mol)Relative Reactivity in CROP
Oxirane (Epoxide)327.3 beilstein-journals.orgVery High
Oxetane425.5 beilstein-journals.orgHigh
Tetrahydrofuran (THF)55.6 beilstein-journals.orgModerate
1,4-Dioxane6~0 (Strain-free chair conformation)Low (Generally does not polymerize)

Advanced Spectroscopic Characterization Techniques in Oxetane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the unambiguous structural elucidation of organic molecules like 3-isopropyloxetane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

In the ¹H NMR spectrum of 3-isopropyloxetane, the protons on the oxetane (B1205548) ring exhibit characteristic chemical shifts. The protons at the C2 and C4 positions (adjacent to the oxygen atom) are diastereotopic and appear as multiplets in the downfield region, typically between 4.0 and 5.0 ppm, due to the deshielding effect of the electronegative oxygen atom. The single proton at the C3 position is shifted upfield relative to the C2/C4 protons and its signal is further complicated by coupling to the adjacent methine and methylene (B1212753) protons. The isopropyl group gives rise to a doublet for the two equivalent methyl groups and a multiplet for the single methine proton, consistent with standard aliphatic chemical shifts.

The ¹³C NMR spectrum provides complementary information. The carbons adjacent to the oxygen (C2 and C4) are the most deshielded and appear furthest downfield. The substituted C3 carbon and the carbons of the isopropyl group appear at characteristic upfield shifts. The precise chemical shifts and coupling constants are sensitive to solvent and temperature, and advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Predicted NMR Data for Oxetane, 3-(1-methylethyl)-

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H2 / H4 (axial & equatorial)4.4 - 4.8Multiplet (m)4H
H32.8 - 3.1Multiplet (m)1H
CH (isopropyl)1.8 - 2.1Multiplet (m)1H
CH₃ (isopropyl)0.9 - 1.1Doublet (d)6H
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 / C470 - 75
C335 - 40
CH (isopropyl)30 - 35
CH₃ (isopropyl)18 - 22

Mass Spectrometry Techniques for Oligomer and Polymer Architecture Elucidation (e.g., MALDI-TOF)

Mass spectrometry (MS) is an essential technique for characterizing the molecular weight and structure of molecules. For the analysis of oligomers and polymers that can be formed from 3-isopropyloxetane via ring-opening polymerization, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly powerful.

In a typical MALDI-TOF analysis of poly(3-isopropyloxetane), the polymer sample is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the molecules, and a time-of-flight analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting spectrum displays a series of peaks, where each peak corresponds to a specific oligomer chain length. The mass difference between adjacent peaks in the main distribution corresponds precisely to the mass of the repeating monomer unit (100.16 Da for 3-isopropyloxetane).

This technique allows for the determination of several key properties of the polymer:

Monomer Mass Verification: Confirms the identity of the repeating unit.

Molecular Weight Distribution: Provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of the polymer sample.

End-Group Analysis: The absolute mass of the observed peaks can be used to identify the chemical nature of the groups at the ends of the polymer chains, which is crucial for understanding the polymerization initiation and termination mechanisms.

Electron Ionization (EI) mass spectrometry is also used for the monomer, typically yielding a fragmentation pattern that can serve as a structural fingerprint. The mass spectrum of 3-isopropyloxetane shows characteristic fragment ions resulting from the cleavage of the strained ring. aip.org

Hypothetical MALDI-TOF Data for Poly(3-isopropyloxetane)

Table 3: Example m/z Values for Na⁺ Adducts of Poly(3-isopropyloxetane) Oligomers Initiated with Methanol
Number of Monomer Units (n)StructureCalculated m/z [M+Na]⁺
3H-[O-CH(CH(CH₃)₂)-CH₂-CH₂]₃-OCH₃ + Na⁺355.5
4H-[O-CH(CH(CH₃)₂)-CH₂-CH₂]₄-OCH₃ + Na⁺455.7
5H-[O-CH(CH(CH₃)₂)-CH₂-CH₂]₅-OCH₃ + Na⁺555.8
6H-[O-CH(CH(CH₃)₂)-CH₂-CH₂]₆-OCH₃ + Na⁺656.0
7H-[O-CH(CH(CH₃)₂)-CH₂-CH₂]₇-OCH₃ + Na⁺756.1

Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics and Reaction Intermediates

Ultrafast transient absorption spectroscopy is a powerful pump-probe technique used to study photochemical reactions on extremely short timescales (femtoseconds to nanoseconds). This method is ideal for investigating the dynamics of oxetane ring-opening, which can occur upon electronic excitation.

The experiment involves two laser pulses: a "pump" pulse that excites the oxetane molecule to a higher electronic state, and a time-delayed "probe" pulse that measures the absorption spectrum of the excited species. By varying the delay time between the pump and probe, it is possible to track the evolution of the excited state and identify any transient intermediates that are formed.

For oxetanes, this technique can directly observe the cleavage of the C-C or C-O bonds within the ring. google.com The initial excited singlet state may rapidly decay, undergo intersystem crossing to a triplet state, or proceed directly to a diradical intermediate formed by bond scission. google.com The transient absorption spectra of these intermediates are distinct from the ground state molecule, allowing for their identification and the measurement of their formation and decay kinetics. This provides a detailed mechanistic picture of the photochemical reaction pathway, revealing whether the ring-opening is concerted or stepwise and the lifetimes of all intermediate species.

X-ray Crystallography for High-Resolution Conformational and Electronic Structure Determination of Substituted Oxetanes

The parent oxetane ring is not perfectly planar but adopts a slightly "puckered" conformation to relieve some of its inherent ring strain. The introduction of a bulky substituent, such as the isopropyl group at the C3 position in 3-isopropyloxetane, is expected to significantly influence this puckering. The steric demand of the isopropyl group will likely force the ring into a more pronounced puckered geometry to minimize unfavorable steric interactions between the substituent and the ring protons. aip.org

A crystal structure would provide precise values for the C-C and C-O bond lengths within the ring, the internal C-C-C, C-C-O, and C-O-C bond angles, and the dihedral or puckering angle of the ring. This information is invaluable for computational modeling and for understanding how the substitution pattern affects the ring's stability, reactivity, and physical properties.

Structural Comparison of Unsubstituted and Substituted Oxetane

Table 4: Comparison of Structural Parameters from X-ray Crystallography
ParameterUnsubstituted OxetaneExpected for 3-Isopropyloxetane
C-O Bond Length~1.45 Å~1.45 Å
C-C Bond Length~1.54 Å~1.54 Å
C-O-C Angle~91.8°Similar to unsubstituted
C-C-O Angle~89.6°Slightly distorted due to substituent
Puckering Angle8.7° (at 140 K)Increased (> 10°)

Computational Chemistry Approaches to Oxetane Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions. By solving approximations of the Schrödinger equation, these methods can map out entire reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods are particularly well-suited for exploring the mechanisms of reactions involving oxetanes, such as ring-opening polymerizations, cycloadditions, and nucleophilic substitutions.

For 3-(1-methylethyl)oxetane, DFT calculations can be employed to investigate, for example, the acid-catalyzed ring-opening reaction. By modeling the interaction of a proton or Lewis acid with the oxetane (B1205548) oxygen, the reaction pathway leading to a carbocation intermediate can be mapped. The calculations would involve locating the transition state for the C-O bond cleavage, which is the highest energy point on the reaction coordinate. The activation energy, determined from the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. rsc.org

A typical DFT study on the ring-opening of 3-(1-methylethyl)oxetane would involve the following steps:

Optimization of the ground state geometries of the reactants (3-(1-methylethyl)oxetane and the acid catalyst).

Identification of the transition state structure connecting the reactants to the ring-opened intermediate.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (reactants as minima, transition state with one imaginary frequency).

Illustrative Data Table: DFT Calculated Energies for Acid-Catalyzed Ring-Opening of 3-(1-methylethyl)oxetane

Species Electronic Energy (Hartree) Relative Energy (kcal/mol)
Reactants (Oxetane + H+) -310.12345 0.0
Transition State -310.09876 15.5

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation.

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide benchmark-quality results. nih.govrsc.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can be used to refine the energy landscapes of reactions involving 3-(1-methylethyl)oxetane.

An energy landscape analysis provides a comprehensive view of all possible conformations and reaction pathways available to a molecule. For 3-(1-methylethyl)oxetane, ab initio calculations could be used to explore the potential energy surface for its thermal decomposition or rearrangement reactions. These calculations would reveal the presence of multiple minima corresponding to different isomers and the transition states that interconnect them. This information is crucial for understanding product distributions and reaction selectivity under various conditions.

Conformational Analysis and Molecular Dynamics Simulations of Oxetane-Containing Molecules

The three-dimensional structure of a molecule is intimately linked to its reactivity and physical properties. The presence of the isopropyl group in 3-(1-methylethyl)oxetane introduces conformational flexibility that can be explored using computational methods.

Conformational analysis of 3-(1-methylethyl)oxetane would involve systematically rotating the C-C bonds of the isopropyl group and the bond connecting it to the oxetane ring to identify all stable conformers. The relative energies of these conformers can be calculated using quantum chemical methods to determine their populations at a given temperature.

Molecular dynamics (MD) simulations provide a time-resolved view of the conformational dynamics of a molecule. nist.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can track the conformational changes of 3-(1-methylethyl)oxetane over time. nih.gov This approach is particularly useful for understanding how the molecule behaves in different solvent environments and how its conformation influences its interactions with other molecules. nih.gov

Illustrative Data Table: Relative Energies of 3-(1-methylethyl)oxetane Conformers

Conformer Dihedral Angle (°C-C-C-H) Relative Energy (kcal/mol)
Staggered 1 60 0.0
Eclipsed 120 3.5

Note: The data in this table is hypothetical and illustrates the potential energy differences between conformers.

Predictive Modeling of Reactivity and Selectivity in Oxetane Transformations

Computational models can be developed to predict the reactivity and selectivity of chemical reactions. nih.govnih.gov For oxetane transformations, these models can help in designing new reactions and optimizing existing ones.

Predictive models for the reactivity of 3-(1-methylethyl)oxetane could be based on quantitative structure-activity relationships (QSAR). By correlating calculated molecular descriptors (e.g., atomic charges, bond orders, orbital energies) with experimentally observed reaction rates for a series of related oxetanes, a predictive model can be built. This model could then be used to estimate the reactivity of 3-(1-methylethyl)oxetane in a given reaction.

Similarly, models for predicting the regioselectivity and stereoselectivity of reactions involving 3-(1-methylethyl)oxetane can be developed. For instance, in a reaction with a nucleophile, the model could predict whether the attack will occur at the C2 or C4 position of the oxetane ring and from which face of the ring, based on steric and electronic factors calculated computationally.

Molecular Docking Studies for Understanding Intermolecular Interactions in Oxetane-Based Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov While often used in the context of drug discovery to dock small molecules into the active site of a protein, the principles can be applied to understand the intermolecular interactions of 3-(1-methylethyl)oxetane with other molecules.

For example, docking simulations could be used to study the interaction of 3-(1-methylethyl)oxetane with the active site of an enzyme or the surface of a catalyst. The results of these simulations would provide insights into the binding mode and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. This information is valuable for understanding the mechanism of catalysis and for designing more efficient catalytic systems. The binding energy, often reported as a docking score, provides an estimate of the affinity between the two molecules. nih.govbiointerfaceresearch.com

Computational Analysis of Hydrogen Bonding and Lewis Basicity Characteristics

The oxygen atom in the oxetane ring of 3-(1-methylethyl)oxetane possesses lone pairs of electrons, making it a potential hydrogen bond acceptor and a Lewis base. Computational methods can be used to quantify these properties.

The hydrogen bonding ability of 3-(1-methylethyl)oxetane can be investigated by calculating the interaction energy with a hydrogen bond donor, such as water or an alcohol. The geometry of the hydrogen-bonded complex, including the bond length and angle, can also be determined.

The Lewis basicity can be assessed by calculating the energy of interaction with a series of Lewis acids (e.g., BH3, BF3). researchgate.netnih.gov The proton affinity, which is the negative of the enthalpy change for the reaction with a proton, is another important measure of basicity that can be accurately calculated. These computational analyses provide a fundamental understanding of the non-covalent interactions that 3-(1-methylethyl)oxetane can participate in, which is crucial for predicting its behavior in solution and in biological systems. mdpi.com

Table of Compounds Mentioned

Compound Name
Oxetane, 3-(1-methylethyl)-
3-isopropyloxetane
Water
Borane

Polymerization Studies of Oxetane Monomers and Derivatives

Homopolymerization of Oxetane (B1205548), 3-(1-methylethyl)- and Analogous Monomers

The homopolymerization of 3-substituted oxetanes, including 3-isopropyloxetane, predominantly proceeds via a cationic ring-opening polymerization (CROP) mechanism. radtech.org This process is driven by the high ring strain energy of the four-membered oxetane ring (approximately 107 kJ/mol) and the high basicity of the heterocyclic oxygen atom compared to epoxides. radtech.org The polymerization is typically initiated by strong protic acids, Lewis acids (e.g., BF₃·OEt₂), or photo-acid generators. radtech.orgnih.gov

The propagation step involves the nucleophilic attack of a monomer on the tertiary oxonium ion at the growing chain end. radtech.org For 3-substituted oxetanes, this attack occurs symmetrically, leading to a regular head-to-tail polymer chain. The substituent on the C3 position, such as the isopropyl group in 3-(1-methylethyl)oxetane, significantly influences the polymer's properties. For instance, while symmetrically 3,3-disubstituted oxetanes can yield crystalline polymers, a single substituent like an isopropyl group generally results in amorphous polymers.

Research on analogous 3-alkyl-3-(hydroxymethyl)oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane (EHO) and 3-methyl-3-(hydroxymethyl)oxetane (MHMO), has provided significant insights into the synthesis of high molecular weight polyethers. google.com Cationic polymerization of the trimethylsilyl ether derivatives of these monomers, followed by hydrolysis, has yielded polymers with inherent viscosities up to 3.8 and 5.2, respectively. google.com These studies demonstrate that the CROP of 3-substituted oxetanes is a robust method for producing well-defined polyethers.

Table 1: Polymerization of Analogous 3-Substituted Oxetanes

Monomer Initiator/Catalyst Polymer Inherent Viscosity (dL/g) Melting Point (°C)
3-Ethyl-3-(hydroxymethyl)oxetane (EHMO) i-Bu₃Al-0.7H₂O PEHMO 3.0 ~110
3-Methyl-3-(hydroxymethyl)oxetane (MHMO) i-Bu₃Al-0.7H₂O PMHMO up to 3.8 -

This table presents data on analogous monomers to illustrate typical results from the cationic ring-opening polymerization of 3-substituted oxetanes. google.com

Copolymerization with Diverse Monomers

The versatility of oxetane monomers is further expanded through copolymerization, which allows for the incorporation of different chemical functionalities and the tailoring of material properties.

Recent studies have demonstrated the feasibility of cationic terpolymerization involving an alkyl vinyl ether (VE), an oxetane, and a ketone. acs.orgacs.org This process occurs through a combination of concurrent vinyl-addition, ring-opening, and carbonyl-addition mechanisms. acs.org A key finding is the occurrence of highly selective crossover reactions that proceed in a one-way cycle. acs.org

In a system containing isopropyl vinyl ether (IPVE), oxetane, and methyl ethyl ketone (MEK), the polymerization, initiated by Ph₃C⁺PF₆⁻, results in the formation of multiblock polymers. acs.orgacs.org The structure of these polymers consists of repeating units that include a poly(VE) block, a polyoxetane block, and a single MEK unit. acs.org The ketone acts as a non-homopolymerizable monomer, reacting with the oxetane-derived oxonium ion to generate a carbocation that subsequently reacts exclusively with the vinyl ether. acs.org This controlled sequence of reactions prevents simple random copolymerization and instead produces a more defined block-like architecture.

Table 2: Cationic Copolymerization and Terpolymerization of Oxetane with Isopropyl Vinyl Ether (IPVE) and Methyl Ethyl Ketone (MEK)

Entry Comonomers Mₙ (GPC) Mₙ/Mₙ Monomer Conversion (%) Resulting Polymer Structure
1 IPVE + Oxetane 7300 1.19 IPVE: 98, Oxetane: 65 Diblock Chains (Poly(IPVE)-b-Poly(oxetane))

This table is based on research findings on the cationic terpolymerization of oxetane, demonstrating the formation of different polymer architectures. acs.org

Block and graft copolymers containing polyoxetane segments are synthesized to combine the properties of different polymer types, which can be useful for applications such as thermoplastic elastomers, surfactants, or compatibilizers. kpi.ua

Block Copolymers: These are typically synthesized by sequential living polymerization methods. For example, a living polymer chain can be used as a macroinitiator for the ring-opening polymerization of an oxetane monomer. Tri-block copolymers of linear poly(ethylene glycol) (PEG) and hyperbranched poly-3-ethyl-3-(hydroxymethyl)oxetane have been successfully synthesized via cationic ring-opening polymerization. diva-portal.orgfao.org This "dumbbell-shaped" architecture combines the crystallinity of PEG with the amorphous, branched nature of the polyoxetane.

Graft Copolymers: The synthesis of graft copolymers can be achieved through three primary methods: "grafting to," "grafting from," and "grafting through". cmu.eduresearchgate.net

"Grafting to" involves attaching pre-formed polyoxetane chains with reactive end-groups to a polymer backbone.

"Grafting from" uses a polymer backbone with initiating sites from which oxetane monomers are polymerized.

"Grafting through" involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers. cmu.edu For instance, a polyoxetane chain terminated with a methacrylate group could be copolymerized with monomers like styrene or other acrylates.

These strategies allow for precise control over the architecture of the final copolymer, including backbone length, branch length, and branch spacing. cmu.edu

Synthesis and Characterization of Hyperbranched Polyoxetanes

Hyperbranched polymers (HBPs) are three-dimensional, globular macromolecules with a high density of functional groups and unique properties such as low viscosity and high solubility. nih.gov The synthesis of hyperbranched polyethers from 3-alkyl-3-hydroxymethyl oxetane monomers, like EHO, is well-established. nih.govresearchgate.net This process typically involves a one-step cationic ring-opening polymerization of an AB₂-type monomer, where the oxetane ring is the 'A' functionality and the hydroxyl group is the 'B' functionality. nih.gov

The polymerization can be initiated with a core molecule, such as 1,1,1-tris(hydroxymethyl)propane, which allows for better control over molecular weight and lower dispersity compared to homopolymerization. nih.gov The degree of branching in the resulting hyperbranched polyoxetane is a critical parameter that influences its physical properties. It has been shown that the reaction temperature has a significant impact on the degree of branching; for poly(EHO), the degree of branching increases with higher reaction temperatures. nih.gov

Characterization of these complex structures relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the degree of branching and MALDI-TOF mass spectrometry to investigate the macromolecular morphology. nih.govresearchgate.net

Table 3: Synthesis of Hyperbranched Poly(3-ethyl-3-hydroxymethyl)oxetane (Poly(EHO))

Core/Monomer Ratio (TMP/EHO) Theoretical Mₙ ( g/mol ) Mₙ (GPC, g/mol ) Dispersity (Mₙ/Mₙ) Degree of Branching
1:5 714 1100 1.77 0.21 (-30°C)
1:10 1294 1900 2.12 0.36 (-2°C)
1:25 3034 4300 3.14 0.43 (30°C)

This table summarizes the synthesis and properties of hyperbranched polyoxetanes from an analogous monomer, EHO, highlighting the effect of monomer ratio and reaction temperature. nih.govresearchgate.net

Fabrication of Functional Polyoxetanes and Prepolymers

Functional polyoxetanes and prepolymers are created either by polymerizing functionalized oxetane monomers or by post-polymerization modification of a pre-existing polyoxetane backbone. radtech.org This approach introduces specific chemical groups that can impart desired properties or serve as sites for further reactions, such as crosslinking.

For example, oxetane monomers bearing pendant hydroxyl, nitrato, or other reactive groups can be polymerized to create functional backbones. radtech.orgaston.ac.uk Polyurethanes have been synthesized using hydroxy-terminated poly(2,2-substituted-1,3-propylene oxide) telechelics derived from the corresponding 3,3-substituted oxetanes. nih.gov These telechelics, which are low molecular weight polymers with reactive end groups, act as soft blocks in the polyurethane structure.

Another strategy involves the synthesis of polymers with pendant oxetane groups. This can be achieved by the radical polymerization of monomers like (meth)acrylates that have an oxetane group attached. radtech.org These resulting polymers can then be used in photo-curable systems, where the pendant oxetane rings undergo cationic ring-opening polymerization upon exposure to UV light in the presence of a photo-acid generator, leading to a crosslinked network. radtech.orgradtech.org

Crosslinking Methodologies for Oxetane-Functionalized Polymers

Crosslinking transforms linear or branched polymers into three-dimensional networks, significantly enhancing their mechanical and thermal properties. taylorfrancis.com For polymers containing oxetane functionalities, several crosslinking strategies can be employed.

One common method is the cationic ring-opening polymerization of pendant oxetane groups distributed along a polymer backbone. radtech.org As described previously, polymers synthesized from oxetane-containing (meth)acrylates can be efficiently crosslinked through photo-initiation. This technique is widely used in coatings, adhesives, and inks due to its rapid curing capabilities at room temperature. radtech.orgradtech.org

For polyoxetanes that possess other types of functional groups, such as the hydroxyl groups in hyperbranched poly(EHO), crosslinking can be achieved through reactions common to polyols. These hydroxyl groups can react with crosslinking agents like diisocyanates to form polyurethane networks or with dicarboxylic acids to form polyester networks.

Furthermore, the development of covalent adaptable networks (CANs) and dual-curing systems offers advanced crosslinking methodologies. mdpi.comresearchgate.net An oxetane-functionalized polymer could be designed to incorporate dynamic covalent bonds, allowing the network to be reprocessed or self-heal. A dual-curing system might involve an initial rapid curing via the oxetane groups, followed by a secondary crosslinking reaction involving another functional group on the polymer backbone to further enhance the network properties.

Advanced Applications in Polymer Science

The cationic ring-opening polymerization of oxetane monomers, including 3-(1-methylethyl)oxetane, offers significant advantages in various fields of polymer science. The inherent properties of the oxetane ring, such as high ring strain, lead to rapid polymerization and the formation of polymers with desirable characteristics. These attributes have driven research into their application in advanced technologies like 3D imaging, dental composites, and specialized material science.

In the realm of 3D imaging, particularly in stereolithography (SLA) and other photopolymerization-based 3D printing technologies, oxetane monomers are valued for their low volumetric shrinkage upon polymerization. This is a critical factor in achieving high-resolution and dimensionally accurate 3D printed objects. The cationic photopolymerization of oxetanes, often in combination with other monomers like epoxides, allows for precise control over the curing process.

Research into the photopolymerization of 3-substituted oxetanes has provided insights into their suitability for these applications. For instance, studies on the cationic photopolymerization of 3-benzyloxymethyl-3-ethyl-oxetane (MOX104) have demonstrated the potential to control polymerization kinetics and the final properties of the cured material. researchgate.net The addition of co-monomers, such as diglycidylether of bisphenol A epoxy resin, has been shown to significantly enhance the conversion of the oxetane monomer and improve the mechanical and thermal properties of the resulting polymer. researchgate.netscribd.com

Table 1: Polymerization and Thermal Properties of Poly(3-benzyloxymethyl-3-ethyl-oxetane) with Epoxy Co-monomer researchgate.netscribd.com

PropertyValue
Monomer Conversion (with epoxy co-monomer)~90%
Glass Transition Temperature (Tg)Improved with co-monomer addition
Decomposition TemperatureImproved with co-monomer addition
Young's ModulusImproved with co-monomer addition

In the field of restorative dentistry, the formulation of dental composites with minimal polymerization shrinkage is a primary objective to ensure the longevity and integrity of dental restorations. pocketdentistry.comnih.gov The volumetric shrinkage of conventional methacrylate-based composites can lead to stress at the tooth-restoration interface, potentially causing marginal gaps, microleakage, and secondary caries. nih.govnih.govtrivenidental.com

Oxetane-based monomers are being explored as alternatives or additives to traditional resin systems to mitigate this issue. Their ring-opening polymerization mechanism results in significantly lower volume contraction compared to the chain-growth polymerization of methacrylates. nih.gov While specific research on 3-(1-methylethyl)oxetane in dental composites is limited, the broader class of oxetanes is recognized for its potential to produce more dimensionally stable dental materials.

Table 2: Volumetric Polymerization Shrinkage of Contemporary Composite Resins nih.govnih.govresearchgate.netscielo.br

Composite ResinVolumetric Shrinkage (%)
Suprafill1.87 ± 0.01
Definite1.89 ± 0.01
Filtek Z2501.99 ± 0.03
SureFil2.01 ± 0.06
Fill Magic2.02 ± 0.02
Alert>2.30
Solitaire>2.30

The versatility of oxetane chemistry extends to broader applications in material science, where the synthesis of polymers with tailored properties is crucial. The ability to introduce various functional groups onto the oxetane ring at the 3-position allows for the creation of polymers with specific thermal, mechanical, and chemical characteristics. acs.orgnih.govresearchgate.net

The synthesis and characterization of copolyethers, for example, demonstrate the ability to control molecular weight and thermal properties. A study on the copolyether of 3-nitratomethyl-3-methyloxetane and tetrahydrofuran revealed a low glass transition temperature and a high decomposition temperature, indicating good thermal stability. energetic-materials.org.cn Such properties are valuable in the development of advanced materials for various demanding applications.

Table 3: Thermal Properties of a Copolyether of 3-Nitratomethyl-3-methyloxetane and Tetrahydrofuran energetic-materials.org.cn

PropertyValue
Glass Transition Temperature (Tg)-55.3 °C
Peak Decomposition Temperature214.1 °C

Strategic Applications in Complex Organic Synthesis

Oxetane (B1205548) Rings as Versatile Synthetic Intermediates and Precursors

The utility of oxetanes, including 3-alkyl-substituted variants such as 3-(1-methylethyl)oxetane, as synthetic intermediates stems from their unique combination of stability and reactivity. acs.org While kinetically stable under many standard reaction conditions, the inherent ring strain of approximately 25.5 kcal/mol allows for selective ring-opening reactions that are otherwise inaccessible with larger, strain-free ethers like tetrahydrofuran. nih.gov This controlled reactivity makes them valuable precursors for a variety of more complex structures.

The synthesis of 3-substituted oxetanes often utilizes readily available precursors, with oxetan-3-one being a particularly versatile starting point. nih.govbeilstein-journals.org Functionalization at the 3-position allows for the introduction of various substituents, including the 1-methylethyl group, thereby creating tailored building blocks for subsequent synthetic steps. These building blocks can then undergo a range of transformations, such as nucleophilic ring-opening, to introduce further complexity and construct larger molecular frameworks. The oxetane moiety can be retained until a late stage of a synthesis, where its subsequent transformation can unveil key functionalities in the target molecule. This strategy has proven effective in the synthesis of complex natural products and medicinally relevant compounds. beilstein-journals.org

Implementation as Building Blocks for Expanding Molecular Diversity and Chemical Space

In the realm of drug discovery, the exploration of novel chemical space is paramount for identifying new therapeutic agents. The incorporation of 3-dimensional, sp³-rich scaffolds is a key strategy to move beyond the flat, aromatic structures that have traditionally dominated screening libraries. nih.gov Oxetanes, including 3-(1-methylethyl)oxetane, are ideal building blocks for this purpose. Their rigid, non-planar structure introduces defined exit vectors that can project substituents into different regions of three-dimensional space, which is crucial for optimizing interactions with biological targets. nih.govnih.gov

Diversity-oriented synthesis (DOS) leverages building blocks like 3-substituted oxetanes to rapidly generate libraries of structurally diverse small molecules. rsc.orgnih.govrsc.org By applying a series of controlled reactions to an oxetane core, a wide array of different scaffolds can be accessed from a common starting material. For instance, the controlled reaction of oxetanes with α-imino carbenes can lead to the selective formation of various heterocycles and even macrocycles, demonstrating the power of this building block in generating molecular diversity. nih.govresearchgate.net This approach allows for a more comprehensive exploration of the chemical space around a particular pharmacophore, increasing the probability of discovering novel bioactive compounds. nih.govresearchgate.net

Controlled Ring Expansion Reactions to Access Diverse Heterocyclic Systems

The inherent ring strain of the oxetane ring makes it an excellent substrate for controlled ring expansion reactions, providing access to a wide variety of larger heterocyclic systems that can be challenging to synthesize through other methods. These transformations leverage the relief of ring strain as a thermodynamic driving force.

One of the most well-established ring expansion reactions involves the interaction of oxetanes with carbene intermediates. For example, rhodium(II)-catalyzed reactions of N-sulfonyl triazoles with oxetanes generate α-imino carbenes, which react with the oxetane to form an oxonium ylide. This intermediate can then undergo further transformations, leading to the formation of tetrahydrofurans or even larger aza-macrocycles through formal [1+4] or [3+4+4+4] condensations, respectively. nih.govrsc.org The reaction pathway can often be controlled by adjusting the reaction conditions or the nature of the substrates, allowing for the selective synthesis of different heterocyclic scaffolds from the same starting materials. rsc.orgresearchgate.net Another powerful strategy involves the intramolecular ring-opening of functionalized oxetanes. For instance, 3-amido substituted oxetanes can undergo a mild, indium-catalyzed intramolecular cyclization to efficiently produce 2-oxazolines, which are prevalent motifs in natural products and bidentate ligands. nih.gov

Table 1: Examples of Controlled Ring Expansion Reactions of Oxetanes

Starting Oxetane Reagent(s) Catalyst Product Heterocycle(s) Reaction Type
3,3-Dimethyloxetane N-Tosyl-4-phenyltriazole Rh₂(S-TCPTTL)₄ 2-Imino tetrahydrofuran [1+4] Condensation
Oxetane N-Nosyl-4-phenyltriazole Rh₂(esp)₂ 15-membered Aza-macrocycle [3+4+4+4] Condensation

Regioselective C-2 Functionalization Strategies for Oxetane Rings

Direct functionalization of the C-H bonds of an intact oxetane ring, particularly at the C-2 position adjacent to the oxygen atom, represents a significant synthetic challenge. However, achieving such regioselectivity is highly desirable as it would provide a direct route to substituted oxetanes without the need for de novo synthesis. While direct C-H activation at the C-2 position of simple oxetanes is an area of ongoing research, regioselective functionalization is often achieved through controlled ring-opening reactions. yale.edunih.gov

In these strategies, the oxetane is activated by a Lewis or Brønsted acid, making the ring susceptible to nucleophilic attack. The regioselectivity of the attack (at C-2 versus C-4) is influenced by electronic and steric factors of both the oxetane substrate and the incoming nucleophile. For 3-substituted oxetanes, nucleophilic attack often occurs at the less hindered C-4 position. However, the development of catalytic asymmetric methods has shown promise in controlling the regioselectivity of ring-opening, providing access to chiral, highly functionalized building blocks. rsc.org These methods highlight the potential for achieving functionalization at specific positions of the oxetane precursor, even if it occurs via a ring-opening/functionalization sequence rather than direct C-H activation.

Stereocontrolled Synthesis of Bioactive and Complex Natural Product Analogues Incorporating Oxetane Motifs

The incorporation of oxetane moieties into bioactive molecules and natural product analogues is a widely used strategy in medicinal chemistry. nih.gov 3-Substituted oxetanes, such as 3-(1-methylethyl)oxetane, can serve as metabolically stable isosteres for more labile functional groups like gem-dimethyl or carbonyl groups. acs.orgbeilstein-journals.org This substitution can lead to significant improvements in a compound's physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, without compromising its biological activity.

The synthesis of these complex molecules often requires precise control over stereochemistry, especially when multiple chiral centers are present. nih.gov Asymmetric ring-opening of prochiral 3-substituted oxetanes or the use of chiral oxetane building blocks are common strategies to achieve high levels of stereocontrol. rsc.org While specific examples of natural products containing the 3-(1-methylethyl)oxetane unit are not prevalent, the general principles of its incorporation are well-established. Synthetic strategies often involve the coupling of a pre-formed, functionalized oxetane building block into a larger molecular scaffold. This approach has been successfully applied to the synthesis of analogues of numerous natural products, leading to compounds with enhanced drug-like properties. researchgate.netlu.senih.gov

Table 2: Impact of Oxetane Incorporation on Physicochemical Properties of Drug Analogues

Original Moiety Replacement Moiety Parent Compound Class Observed Improvement(s)
gem-Dimethyl 3-Substituted Oxetane MMP-13 Inhibitor Increased aqueous solubility and metabolic stability. nih.gov
Carbonyl 3-Substituted Oxetane General Bioactive Scaffolds Improved solubility, reduced lipophilicity. acs.org

Enabling Methodologies for Late-Stage Functionalization in Drug Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex, drug-like molecules at a late point in their synthesis. nih.gov This approach enables the rapid generation of a diverse range of analogues from a common advanced intermediate, which is crucial for exploring structure-activity relationships (SAR) and optimizing drug properties. cancer.govnih.gov

Methodologies based on C-H functionalization are particularly well-suited for LSF because they allow for the direct modification of the molecular core without the need for pre-installed functional handles. technologynetworks.com While the direct late-stage installation of a 3-(1-methylethyl)oxetane group via C-H activation is a developing field, the use of oxetane-containing building blocks in LSF coupling reactions is a viable strategy. For example, coupling partners bearing an oxetane moiety can be introduced into a lead compound using established cross-coupling or photoredox methodologies. nih.gov This allows medicinal chemists to efficiently probe the effects of introducing the unique steric and electronic properties of the oxetane ring on the biological activity and pharmacokinetic profile of a drug candidate. springernature.com

Role in Medicinal Chemistry and Drug Discovery Scaffolds

Oxetane (B1205548) as a Stable and Polar Motif in Pharmaceutical Research

The oxetane ring is increasingly recognized in drug discovery for its attractive combination of features: it is a small, polar, and markedly three-dimensional (3D) motif. acs.orgnih.gov These characteristics make it a desirable structural unit for incorporation into drug candidates. The presence of the oxygen atom within the strained four-membered ring imparts significant polarity and the ability to act as a hydrogen-bond acceptor, a property even stronger than that of other cyclic ethers or various carbonyl groups. beilstein-journals.org

Despite the inherent ring strain, which is approximately 106 kJ/mol, oxetanes demonstrate considerable stability, a factor heavily dependent on their substitution pattern. nih.gov Follow-up studies to initial explorations have shown that stability is strongly linked to the substitution on the ring, with 3,3-disubstitution being the most stable. acs.orgnih.gov Oxetanes substituted at the 3-position, such as 3-(1-methylethyl)oxetane, are also noted for their superior stability and synthetic tractability. acs.orgnih.gov This stability, combined with its low molecular weight and high polarity, allows the oxetane motif to be incorporated into complex molecules to enhance their "drug-like" properties without introducing liabilities. nih.govacs.org

Application as Isosteric Replacements for Common Functional Groups

One of the most powerful applications of the 3-substituted oxetane motif in medicinal chemistry is its use as a bioisostere—a chemical substitute for another functional group that retains or improves the desired biological activity while favorably modifying other properties. researchgate.net Oxetanes have been successfully validated as surrogates for two very common, yet often problematic, functional groups: the gem-dimethyl group and the carbonyl group. acs.orgresearchgate.netresearchgate.net

The gem-dimethyl group is frequently installed in drug candidates to block metabolically vulnerable positions, preventing oxidative metabolism by cytochrome P450 enzymes. acs.org However, this strategy invariably increases the lipophilicity (greasiness) of the molecule, which can negatively impact solubility, absorption, and other pharmacokinetic properties. acs.org

FeatureGem-Dimethyl GroupOxetane SurrogateAdvantage of Oxetane
Primary Role Blocks metabolic oxidationBlocks metabolic oxidationSame function
Lipophilicity (LogP) Increases lipophilicityNeutral or decreases lipophilicityImproved solubility and PK profile
Polarity Non-polarPolarBetter physicochemical balance
Volume Similar steric bulkSimilar steric bulkEffective metabolic shield

The carbonyl group is a cornerstone of molecular structure but can be metabolically labile, being susceptible to reduction or hydrolysis. beilstein-journals.org Oxetanes serve as effective isosteres for carbonyl groups in ketones, esters, and amides, offering comparable polarity, hydrogen-bonding ability, and spatial orientation of oxygen lone pairs. acs.orgbeilstein-journals.orgnih.gov

The key advantage of this replacement is enhanced metabolic stability. beilstein-journals.org Furthermore, replacing a flat, sp²-hybridized carbonyl group with a puckered, sp³-rich oxetane ring increases the three-dimensionality of the molecule. acs.orgnih.gov This increase in 3D character is a highly sought-after attribute in modern drug discovery, as it can lead to improved target selectivity and better pharmacokinetic profiles. acs.org

Strategic Modulation of Molecular Properties in Drug Candidates

The incorporation of a 3-substituted oxetane, such as 3-(1-methylethyl)oxetane, is a deliberate strategy to fine-tune a range of critical molecular properties. nih.govresearchgate.net

Aqueous Solubility: The inherent polarity and 3D nature of the oxetane ring can disrupt crystal packing and improve interactions with water, often leading to a significant increase in aqueous solubility. nih.govacs.orgresearchgate.net In some cases, replacing a gem-dimethyl group with an oxetane has been shown to increase solubility by a factor of 4 to over 4000, depending on the molecular context. researchgate.net

Lipophilicity: As previously noted, oxetanes provide a means to introduce steric bulk without substantially increasing lipophilicity, offering a distinct advantage over purely hydrocarbon groups like isopropyl or gem-dimethyl moieties. acs.orgenamine.net

Metabolic Stability: The oxetane ring itself is generally robust to metabolic degradation, and its use as a surrogate for labile carbonyl or gem-dimethyl groups directly enhances the metabolic lifetime of a drug candidate. beilstein-journals.orgenamine.net Some studies have also shown that oxetanes can be metabolized by microsomal epoxide hydrolase (mEH), which could be a strategy to direct clearance away from cytochrome P450 enzymes and reduce the risk of drug-drug interactions. researchgate.net

Basicity of Adjacent Amines: The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. nih.gov When placed near a basic amine, this effect significantly lowers the amine's pKₐ (a measure of basicity), making it less likely to be protonated at physiological pH. This modulation is critical for improving cell permeability, reducing off-target effects associated with high basicity (e.g., hERG inhibition), and optimizing pharmacokinetic properties. nih.govnih.gov

The effect of the oxetane's position on the pKₐ of a nearby amine is predictable and distance-dependent, as shown in the table below. nih.gov

Position of Oxetane Relative to AmineApproximate pKₐH Reduction
α (alpha) 2.7 units
β (beta) 1.9 units
γ (gamma) 0.7 units
δ (delta) 0.3 units

Conformational Control and Rigidification in Bioactive Molecules

The defined, puckered structure of the oxetane ring can act as a "conformational lock," restricting the rotational freedom of the molecule. nih.govacs.org This rigidification can pre-organize the molecule into a bioactive conformation that is optimal for binding to its biological target, potentially increasing potency. acs.org

This principle was explored in studies of the anticancer drug Paclitaxel (B517696), where the oxetane ring was suggested to either lock the conformation of the core structure or act as a key hydrogen-bond acceptor. nih.govacs.org In other examples, the oxetane moiety was found to contribute to restricting the conformation of an adjacent ethylamine group, which was beneficial for biological activity even without direct interaction with the protein target. nih.gov By introducing conformational constraints, oxetanes help medicinal chemists explore new and potentially more selective chemical space. nih.gov

Design and Synthesis of Oxetane-Containing Scaffolds for Target Interaction Studies and Library Creation

The widespread adoption of oxetanes in drug discovery has been fueled by significant advances in synthetic chemistry. acs.orgacs.org The development of robust methods for the synthesis of oxetane building blocks, particularly functionalized 3-substituted oxetanes derived from precursors like oxetan-3-one, has made these motifs readily accessible. beilstein-journals.orgresearchgate.net

These building blocks are used to create "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets and possess favorable drug-like properties. hebmu.edu.cnunife.it By incorporating oxetanes into these scaffolds, chemists can generate libraries of novel compounds with improved physicochemical properties for screening against various disease targets. acs.orgnih.gov For example, oxetane-containing libraries have been designed and synthesized with calculated properties falling within desirable ranges for medicinal chemistry programs. acs.org This strategy allows for a systematic exploration of the impact of the oxetane motif on potency, selectivity, and pharmacokinetic profiles, accelerating the discovery of new lead compounds. nih.govgriffith.edu.au

Occurrence in Natural Products and Their Synthetic Analogues (e.g., Taxane Family)

The oxetane ring is a structural motif found in a number of biologically active natural products. Its presence is often critical for the compound's therapeutic effects. One of the most prominent examples is the taxane family of diterpenoids, which includes the highly successful anticancer drug, Paclitaxel (Taxol®). nih.gov

Paclitaxel and its semi-synthetic analogue Docetaxel (Taxotere®) contain a complex, fused oxetane ring as a key component of their tetracyclic core. nih.gov It is important to note that the specific compound "Oxetane, 3-(1-methylethyl)-" does not occur as a standalone entity in the taxane family. Instead, the oxetane moiety is a more complex, integrated part of the larger molecular architecture. The oxetane ring in paclitaxel is fused to the C-4 and C-5 positions of the taxane core and is substituted at the C-3' position of the side chain with other functional groups, not an isopropyl group.

The role of the oxetane ring in the biological activity of taxanes is multifaceted. It is understood to contribute to the rigid, conformational structure of the molecule, which is essential for its binding to and stabilization of microtubules. nih.gov This mechanism of action disrupts the normal process of cell division, leading to the death of cancer cells. The oxygen atom of the oxetane ring can also participate in hydrogen bonding interactions within the microtubule binding site, further enhancing its potency.

While "Oxetane, 3-(1-methylethyl)-" itself has not been identified as a naturally occurring compound in the taxane family or other natural products to date, the study of natural products containing the broader oxetane scaffold has inspired the synthesis of numerous analogues. Chemists have designed and synthesized simplified or modified versions of these natural products, sometimes incorporating specific 3-substituted oxetanes, to probe structure-activity relationships and to develop new therapeutic agents with improved properties. The exploration of synthetic analogues allows for a systematic investigation of the importance of the oxetane moiety and its substituents for biological activity.

The following table details the significance of the oxetane ring in the taxane family of natural products and their synthetic analogues:

FeatureSignificance in Taxane Family
Structural Component The oxetane ring is an integral part of the tetracyclic core of Paclitaxel and Docetaxel. nih.gov
Conformational Rigidity It contributes to the unique and rigid three-dimensional shape of the molecule, which is crucial for its biological activity. nih.gov
Microtubule Binding The conformation imparted by the oxetane ring is essential for the high-affinity binding to β-tubulin.
Hydrogen Bond Acceptor The oxygen atom of the oxetane can act as a hydrogen bond acceptor, contributing to the binding affinity at the target site.
Inspiration for Synthetic Analogues The presence of the oxetane in these potent natural products has spurred the development of synthetic methodologies for creating novel oxetane-containing compounds for drug discovery.

Future Research Directions and Emerging Paradigms

Development of Novel and Environmentally Benign Synthetic Methodologies for Oxetanes

The synthesis of the oxetane (B1205548) core remains a challenge due to its inherent ring strain, which makes cyclization kinetically less favorable compared to three, five, or six-membered rings. acs.org Traditional methods, such as the intramolecular Williamson etherification, are widely used but can be substrate-dependent and sometimes result in modest yields due to side reactions like Grob fragmentation. acs.org Future efforts are directed towards developing more robust and environmentally benign synthetic strategies.

Key areas of focus include:

Biocatalysis : The use of enzymes to drive organic transformations offers a powerful, sustainable alternative to traditional synthesis. researchgate.net Recently, the discovery and protein engineering of halohydrin dehalogenases (HHDHs) have enabled a biocatalytic platform for the enantioselective formation of chiral oxetanes. researchgate.netrepec.org This approach provides high efficiency and enantioselectivity under mild, aqueous conditions, representing a significant step towards green oxetane synthesis. researchgate.net

Photochemical Methods : The Paternò-Büchi reaction, a [2+2] photocycloaddition of an alkene with a carbonyl compound, is a classic method for oxetane synthesis. magtech.com.cn Future research will likely explore expanding the scope and improving the efficiency of these reactions, potentially through the use of visible-light photocatalysis to avoid harsh UV radiation and enable novel transformations.

C-H Activation/Oxidative Cyclization : Direct C-H bond oxidative cyclization presents a highly atom-economical route to oxetanes, avoiding the need for pre-functionalized starting materials. magtech.com.cn Developing catalytic systems that can selectively functionalize C-H bonds to form the oxetane ring is a major goal for improving synthetic efficiency.

Rational Design of Catalytic Systems for Enantioselective Oxetane Transformations

The asymmetric synthesis and transformation of chiral oxetanes are critical for their application in drug discovery. mdpi.comrsc.org While progress has been made, the development of broadly applicable and highly selective catalytic systems remains a key objective. rsc.org Future research will focus on the rational design of new catalysts to control stereochemistry during ring-forming and ring-opening reactions.

Promising research avenues include:

Chiral Brønsted Acid Catalysis : Chiral phosphoric acids have emerged as effective catalysts for the enantioselective ring-opening of 3-substituted oxetanes with various nucleophiles. acs.orgrsc.org Future work will involve designing new, more potent Brønsted acid catalysts to broaden the substrate scope and improve enantiocontrol, potentially enabling access to complex chiral building blocks from simple oxetanes. nih.gov

Engineered Biocatalysts : Protein engineering of enzymes like HHDHs allows for the creation of biocatalysts tailored for specific transformations. researchgate.netresearchgate.net This strategy can be used to develop enzymes that not only form oxetanes with high enantiopurity but also catalyze their kinetic resolution through enantioselective ring-opening with a wide range of nucleophiles. This dual functionality within a single biocatalytic platform is a significant advantage. repec.org

Transition Metal Catalysis : While less common for ring-opening, transition metal catalysis holds potential for novel enantioselective transformations. Designing chiral ligand-metal complexes that can activate the oxetane ring and control the stereochemical outcome of nucleophilic attack is an area ripe for exploration.

Catalytic SystemTransformationKey FeaturesEnantioselectivity (ee)
Chiral Phosphoric Acid Ring-opening with 2-mercaptobenzothiazolesLow catalyst loading (2.5 mol %). Generates tertiary or quaternary chiral centers.71–99%
Engineered Halohydrin Dehalogenase (HHDH) Enantioselective formation and ring-openingHigh efficiency, broad scope, scalable. Can be integrated into one-pot cascade systems.>99%
Chiral Vanadyl Complex Radical cross-coupling to olefinsAsymmetric induction for synthesis of complex chiral molecules.81–88%

This table synthesizes data on representative enantioselective transformations involving oxetanes. acs.orgresearchgate.netnih.gov

Exploration of Unconventional Reactivity Modes and Cascade Transformations Involving Oxetanes

The ring strain of oxetanes can be harnessed to drive unique chemical transformations beyond simple nucleophilic ring-opening. acs.org Exploring this unconventional reactivity is key to unlocking the full synthetic potential of oxetane building blocks like 3-(1-methylethyl)oxetane.

Future research will likely investigate:

Ring-Expansion Reactions : Oxetanes can serve as precursors to larger heterocyclic systems through catalytic ring-expansion reactions. acs.org Developing new methods to convert the four-membered ring into five-, six-, or even larger rings in a controlled manner would provide rapid access to diverse molecular scaffolds.

Cascade Reactions : Designing cascade or domino reactions that incorporate oxetane ring-opening as a key step allows for the rapid construction of molecular complexity from simple starting materials. mdpi.com For example, a transition-metal-free azide–alkyne cycloaddition followed by an intramolecular oxetane ring-opening has been used to construct complex fused-ring systems in a single operation. rsc.org Further development of such cascades is a promising strategy for efficient synthesis.

Electrophilic Activation : While nucleophilic ring-opening is common, exploring electrophilic activation of the oxetane oxygen followed by rearrangement or fragmentation could lead to novel synthetic disconnections and access to unprecedented molecular architectures.

Integration of Oxetane Chemistry in Automated Synthesis and Continuous Flow Processes

The translation of synthetic methodologies from the laboratory to larger-scale production requires robust and scalable processes. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to handle unstable intermediates. youtube.comnih.gov

The integration of oxetane synthesis into these automated platforms is a critical future direction:

Handling Unstable Intermediates : The generation of highly reactive or unstable intermediates, such as 3-oxetanyllithium, is often challenging in batch synthesis. Continuous flow technology enables the in situ generation and immediate utilization of such species, preventing decomposition and expanding the accessible chemical space. nih.govacs.orgnih.gov A flow protocol using 3-iodooxetane (B1340047) as a precursor allows this useful nucleophile to be coupled with a range of electrophiles, a transformation not viable in batch processes. nih.gov

Scalability and Safety : Flow reactors operate with small reaction volumes at any given time, which dramatically increases safety, especially for exothermic or potentially hazardous reactions. youtube.com This allows for the safe and efficient scale-up of oxetane synthesis, which is crucial for producing building blocks for drug discovery programs. acs.org

Process Optimization : Automated flow platforms allow for rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry), facilitating rapid optimization and improving yields and purity. This is particularly beneficial for challenging transformations like oxetane cyclizations.

Computational Design and Discovery of Next-Generation Oxetane-Based Materials and Bioactive Agents

In silico methods are indispensable tools in modern drug discovery and materials science. nih.gov Applying these computational approaches to oxetane-containing molecules can accelerate the discovery of new lead compounds and materials with desired properties.

Key areas for future computational research include:

Virtual Screening and Molecular Docking : Large virtual libraries of 3-substituted oxetane derivatives can be screened against biological targets to identify potential hits. nih.govvensel.org Molecular docking studies can predict binding modes and affinities, helping to prioritize compounds for synthesis and biological evaluation. derpharmachemica.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models can be developed to correlate the structural features of oxetane-containing molecules with their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogues, guiding the design of more potent compounds.

ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. mdpi.com This allows for the early-stage filtering of molecules with poor pharmacokinetic profiles or potential toxicity, saving time and resources in the drug discovery pipeline. By designing oxetane derivatives in silico, researchers can optimize for properties like drug-likeness and oral bioavailability before committing to synthesis. mdpi.com

Strategic Expansion of Chemical Space via Oxetane-Containing Molecular Building Blocks

The concept of "chemical space" refers to the ensemble of all possible molecules. A key goal in drug discovery is to synthesize novel molecules that occupy unexplored regions of this space. Oxetane-containing building blocks, such as 3-(1-methylethyl)oxetane, are ideal for this purpose due to their unique combination of properties. mdpi.comdigitellinc.comdntb.gov.ua

Future strategies will focus on:

Novel Scaffolds : Using 3-substituted and 3,3-disubstituted oxetanes as core building blocks allows for the creation of novel molecular scaffolds with high sp3-character and three-dimensionality. digitellinc.comrsc.orgresearchgate.net This moves away from the flat, aromatic structures that have historically dominated medicinal chemistry, potentially leading to compounds with improved selectivity and pharmacokinetic profiles. nih.gov

Bioisosteric Replacement : The strategic replacement of common functional groups with oxetanes will continue to be a valuable tool. nih.gov As a bioisostere for the gem-dimethyl group, the oxetane moiety can block metabolic sites while improving solubility; as a carbonyl surrogate, it can enhance metabolic stability while maintaining hydrogen-bonding capabilities. acs.orgbeilstein-journals.org Systematically exploring these replacements in diverse molecular contexts will expand the utility of oxetanes.

Fragment-Based Drug Discovery (FBDD) : Small, simple oxetane-containing fragments can be screened against biological targets. Hits from these screens can then be grown or linked to generate more potent lead compounds. The development of diverse libraries of oxetane-based fragments is essential for the success of this approach. researchgate.net

PropertyEffect of Replacing gem-Dimethyl or Carbonyl Group with Oxetane
Aqueous Solubility Generally increased
Lipophilicity (LogP/LogD) Generally decreased
Metabolic Stability Often improved by blocking labile sites
Molecular Conformation Increased three-dimensionality (sp3 character)
Hydrogen Bond Accepting Capacity Comparable to carbonyls; stronger than other ethers
Basicity of Proximal Amines Reduced due to inductive effect

This table summarizes the general effects of incorporating an oxetane moiety as a bioisosteric replacement. acs.orgnih.govmagtech.com.cnnih.gov

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